N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide
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Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H14F3N3O2S and its molecular weight is 309.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the cell
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes . The compound’s trifluoromethyl group could potentially enhance its binding affinity to its targets .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s effects on these pathways could contribute to its overall biological activity.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability . This could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activities against various human tumor cell lines . This suggests that this compound could potentially have similar effects.
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c1-7-6-9(11(12,13)14)17-10(16-7)4-5-15-20(18,19)8-2-3-8/h6,8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBPIKYCEQIXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.